molecular formula C13H14N2OS B2463398 3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one CAS No. 2176201-12-8

3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one

Cat. No. B2463398
CAS RN: 2176201-12-8
M. Wt: 246.33
InChI Key: MTUQZSWKCLUFKT-UHFFFAOYSA-N
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Description

“3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one” is a derivative of quinazolinone, a heterocyclic compound . Quinazolinones are known for their broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One common approach involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is significant in determining their biological activities. The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Scientific Research Applications

Quinazoline derivatives, including compounds like 3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one, have garnered attention in medicinal chemistry for their diverse biological activities. Quinazoline and its derivatives are pivotal in synthesizing compounds with potential medicinal benefits, as evidenced by their prevalence in over 200 naturally occurring alkaloids. These compounds serve as foundational structures for developing novel therapeutic agents due to their significant bioactive properties (B. K. Tiwary et al., 2016).

Broad Spectrum of Biological Activities

The pharmacological landscape of quinazoline derivatives extends across various domains, including antimicrobial, antifungal, and anticancer activities. The flexibility in chemical structure allows for the attachment of bioactive moieties to the quinazoline nucleus, thus creating compounds with enhanced medicinal properties. Research highlights the antibacterial efficacy of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the potential of quinazoline derivatives in combating antibiotic resistance (B. K. Tiwary et al., 2016).

Anticancer Potentials

Quinazoline derivatives have been extensively investigated for their anticancer properties. They play a crucial role in inhibiting EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy. The vast array of quinazoline compounds developed and patented for cancer treatment underscores the significant interest in leveraging their biological properties to inhibit various therapeutic protein targets, thus offering a promising avenue for cancer therapeutics (Séverine Ravez et al., 2015).

Optoelectronic Applications

Beyond medicinal chemistry, quinazoline derivatives have found applications in optoelectronics. Their incorporation into π-extended conjugated systems has been valuable in developing novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds highlight the interdisciplinary potential of quinazoline derivatives in creating advanced materials for technological applications (G. Lipunova et al., 2018).

properties

IUPAC Name

3-(cyclopropylmethyl)-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-17-13-14-11-5-3-2-4-10(11)12(16)15(13)8-9-6-7-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUQZSWKCLUFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one

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